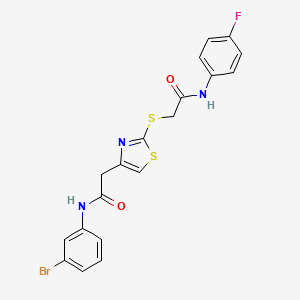

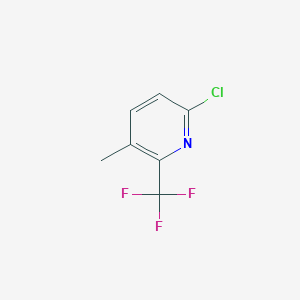

![molecular formula C13H16ClFN2O B2885199 3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2197577-81-2](/img/structure/B2885199.png)

3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Derivatization Method for Amine Determination

A study by Duriche et al. (1999) developed a derivatization method to determine 3-Azabicyclo[3.3.0]octane in alkaline medium through ultraviolet spectrophotometry after derivatization with hypochlorite ion. This method is particularly adapted for studying phases equilibria in liquid–liquid ternary systems and for determining amines content in aqueous solutions, highlighting its utility in chemical analysis and quality control processes (Duriche et al., 1999).

Gold(III) Tetrachloride Salt of L-cocaine Analysis

Wood et al. (2007) analyzed the gold(III) tetrachloride salt of L-cocaine, showing intra-molecular hydrogen bonding. This study provides insights into the structural intricacies and potential applications of related compounds in materials science and catalysis (Wood et al., 2007).

Synthesis of Azatropane and Analogues

Singh et al. (2007) efficiently synthesized 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, exploring its analogues for their affinity at D2 and 5-HT2A receptors. This indicates the compound's potential in drug discovery, particularly in targeting neurological disorders (Singh et al., 2007).

Electrophilic Fluorination of Aromatics

A study by Shamma et al. (1999) found that 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) [Selectfluor™] in the presence of trifluoromethanesulfonic acid is an effective reagent system for the direct electrophilic fluorination of aromatic compounds. This work underscores the importance of such compounds in synthetic organic chemistry, especially in the introduction of fluorine into aromatic systems (Shamma et al., 1999).

Site-selective Fluorination Using Selectfluor Reagents

Lal et al. (1993) demonstrated the effectiveness of 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts for fluorinating a wide variety of organic substrates. This reveals the compound's role in the selective introduction of fluorine, enhancing the development of pharmacologically active molecules and agrochemicals (Lal et al., 1993).

作用機序

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes in the body .

Mode of Action

The exact mode of action of this compound is not well-documented. It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluorine atom might enhance the binding affinity due to its high electronegativity .

Biochemical Pathways

Fluorinated pyridines, in general, have been shown to interfere with various biological pathways, including those involved in cell signaling and metabolism .

Pharmacokinetics

The presence of the fluorine atom might enhance its metabolic stability, as fluorine atoms are known to resist metabolic degradation . The compound’s bioavailability would depend on factors such as its solubility, permeability, and stability in the gastrointestinal tract.

Result of Action

Based on its structure, it might have potential effects on cell signaling pathways, potentially leading to changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its targets .

特性

IUPAC Name |

3-(5-chloro-3-fluoropyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFN2O/c1-17-9-2-3-10(17)6-11(5-9)18-13-12(15)4-8(14)7-16-13/h4,7,9-11H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKNLZAZXXBXAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC3=C(C=C(C=N3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

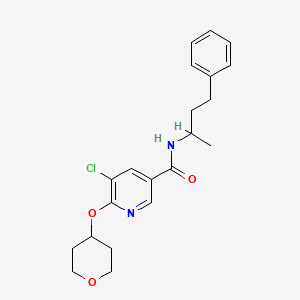

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2885117.png)

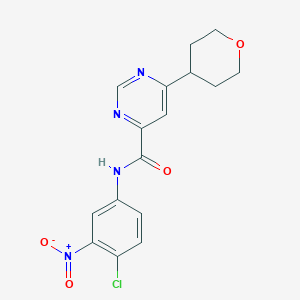

![ethyl 2-(2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2885124.png)

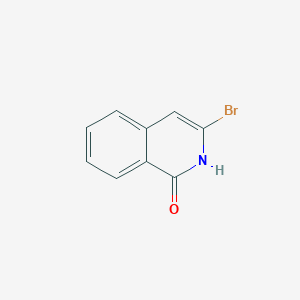

![1,6,7-trimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2885127.png)

![3-(2-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2885128.png)

![3-amino-5-oxo-N-(p-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2885134.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2885137.png)